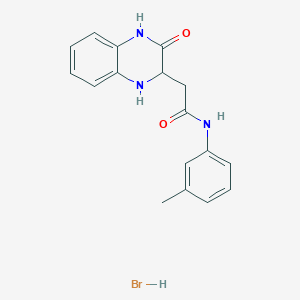
N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide hydrobromide is a synthetic organic compound. It is characterized by the presence of a quinoxaline ring system, which is a bicyclic structure containing nitrogen atoms. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide hydrobromide typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Acylation: The quinoxaline derivative is then acylated with an appropriate acylating agent to introduce the acetamide group.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline ring.
Reduction: Reduction reactions could target the carbonyl group in the quinoxaline ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The quinoxaline ring system is known to interact with various biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which forms the core structure.
N-phenylacetamide derivatives: Compounds with similar acetamide groups.
Hydrobromide salts: Other compounds forming hydrobromide salts for enhanced solubility or stability.
Uniqueness
N-(3-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide hydrobromide is unique due to the specific substitution pattern on the quinoxaline ring and the presence of the acetamide group. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H18BrN3O2 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide;hydrobromide |
InChI |
InChI=1S/C17H17N3O2.BrH/c1-11-5-4-6-12(9-11)18-16(21)10-15-17(22)20-14-8-3-2-7-13(14)19-15;/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22);1H |
InChI Key |
FERGERUGRTYNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















